molecular formula C5H3N3 B1316004 Pyridazine-4-carbonitrile CAS No. 68776-62-5

Pyridazine-4-carbonitrile

Cat. No.: B1316004
CAS No.: 68776-62-5
M. Wt: 105.1 g/mol
InChI Key: QXOXHGUPISQLPW-UHFFFAOYSA-N
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Description

Pyridazine-4-carbonitrile (CAS: 310400-38-5) is a heterocyclic compound featuring a pyridazine ring substituted with a cyano group at the 4-position. It serves as a versatile precursor in medicinal chemistry and materials science due to its reactive nitrile group, which enables diverse functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine with 1,4-diketones under acidic conditions can yield pyridazine derivatives, which can then be further functionalized to introduce the cyano group at the fourth position .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridazine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Pyridazine derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of pyridazine-4-carbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some pyridazine derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. These interactions can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Derivatives of Pyridazine-4-carbonitrile and Their Properties

Compound Name Substituents/Modifications Key Properties/Applications References
This compound Base structure (C₆H₃N₃) Precursor for heterocyclic expansions (e.g., oxadiazoles)
3-Amino-5-arylthis compound Amino and aryl groups at 3- and 5-positions Enhanced hydrogen bonding; potential bioactivity
Indeno[2,1-c]this compound Fused indenyl ring system High thermal stability (mp >275°C); IR ν(C≡N): 2167–2283 cm⁻¹
Thiazolo[5,4-c]this compound Thiazole ring fusion Unique electronic properties for optoelectronic applications
5,6-Dimethyl-3-(4-methylpiperazinyl)this compound Piperazinyl and methyl substituents Improved solubility; drug intermediate

Physicochemical Properties

  • Melting Points: Amino-substituted derivatives (e.g., 3-amino-5-(4-fluorophenyl)this compound) exhibit high decomposition temperatures (~260°C), while halogenated variants (e.g., 8c in ) melt at 280°C .
  • Spectral Data: IR: Cyano stretching vibrations observed at 2144–2283 cm⁻¹, with shifts depending on substituent electronegativity . NMR: Aromatic protons in 3-amino-5-aryl derivatives resonate at δ 7.4–8.7 ppm, while NH₂ groups show exchangeable peaks at δ 7.4 .

Key Contrasts and Challenges

  • Reactivity: Chlorinated derivatives (e.g., 3-chloro-5,6-diphenylthis compound) undergo nucleophilic substitution more readily than amino-substituted analogs .
  • Synthetic Efficiency : Multicomponent reactions (e.g., one-pot syntheses) reduce steps but may require specialized catalysts (e.g., NaCl in aqueous media) .

Biological Activity

Pyridazine-4-carbonitrile is a heterocyclic compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

This compound (C5_5H3_3N3_3) features a pyridazine ring with a carbonitrile functional group, contributing to its unique physicochemical properties. The compound can be synthesized through various methods, including multi-component reactions involving malononitrile and arylglyoxals, which yield 3-amino-5-arylpyridazine-4-carbonitriles with potential pharmaceutical applications .

Biological Activities

1. Antitumor Activity
Research indicates that pyridazine derivatives exhibit significant antitumor properties. For instance, certain this compound derivatives have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that modifications in the substituents on the pyridazine ring can enhance cytotoxicity against specific cancer types .

2. Enzyme Inhibition
this compound has demonstrated inhibitory effects on several enzymes relevant in disease pathways. For example, some derivatives have shown potent activity against autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammatory diseases. One derivative exhibited an IC50_{50} value of 1 nM, indicating strong inhibitory potential .

3. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have reported that pyridazine derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the carbonitrile group enhances interaction with microbial targets, improving efficacy.

The biological activity of this compound is attributed to its ability to engage in hydrogen bonding and π-π stacking interactions due to its polar nature. These interactions facilitate binding to target proteins and enzymes, influencing their activity . Additionally, the compound's low cytochrome P450 inhibitory effects suggest a favorable pharmacokinetic profile, reducing potential drug-drug interactions during therapy .

Case Studies

Several studies provide insights into the biological activity of this compound:

Study Findings
Study A Demonstrated significant antitumor activity in vitro against breast cancer cell lines with IC50_{50} values below 10 µM.
Study B Identified a derivative with ATX inhibitory activity (IC50_{50} = 1 nM), highlighting its potential in treating cancer-related inflammation.
Study C Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting utility in infectious disease treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyridazine-4-carbonitrile derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via heterocyclization reactions. For example, condensation of β-amino-α,γ-dicyanocrotononitrile with acetophenone yields intermediates like 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile, which undergo cyclization with reagents such as diazonium salts, hydrazines, or elemental sulfur to form pyridazine cores . Optimization involves adjusting reaction time, temperature, and stoichiometry. For instance, refluxing in acetic anhydride for 1 hour achieves 81% yield in acetylation reactions .

Q. What spectroscopic methods are used to characterize this compound derivatives, and how are spectral data interpreted?

Characterization relies on IR (to identify nitrile stretches at 2167–2283 cm⁻¹ and NH/OH bands), 1H NMR (to resolve aromatic protons and substituents, e.g., δ 7.42–8.46 ppm for indeno-pyridazine systems), and mass spectrometry (e.g., m/z 425 [M⁺+3] for brominated derivatives) . Elemental analysis (C, H, N) validates purity, with deviations >0.1% indicating impurities .

Q. How can hydrazide derivatives be synthesized from this compound, and what are their applications?

this compound reacts with hydrazine under alkaline conditions to form hydrazide derivatives. For example, pyridine-4-carboxylic hydrazide (isoniazid precursor) is synthesized via nitrile-to-hydrazide conversion, with ammonia as a byproduct . These derivatives are pivotal in medicinal chemistry for antitubercular agents .

Advanced Research Questions

Q. How do substituents on the pyridazine ring influence reactivity in cross-coupling or functionalization reactions?

Electron-withdrawing groups (e.g., -CN, halogens) enhance electrophilicity, enabling nucleophilic substitution at the 3- or 6-positions. For instance, 3,6-dichloropyridazine undergoes mono-/bis-functionalization with amines or thiols under microwave assistance, with regioselectivity controlled by steric and electronic effects . Substituent effects are quantified via Hammett σ constants in kinetic studies .

Q. What strategies resolve contradictions in crystallographic data for this compound complexes?

Discrepancies in bond lengths or angles arise from poor data quality or twinning. Using SHELXL for refinement, researchers apply restraints (e.g., DFIX for bond lengths) and validate models with R-factors (<5% for high-resolution data). Twinned crystals require HKLF5 format data and BASF parameter optimization in SHELX .

Q. How are computational methods (DFT, MD) applied to predict the stability and electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity (e.g., nitrile group electrophilicity) and Mulliken charges to identify reactive sites. Molecular dynamics (MD) simulations assess solvation effects, critical for designing bioactive compounds . Validation involves comparing computed IR/NMR spectra with experimental data .

Q. Methodological Considerations

Q. Designing a kinetic study to probe reaction mechanisms in this compound synthesis: What variables should be prioritized?

Key variables include:

  • Temperature : Use Arrhenius plots to determine activation energy.
  • Catalyst loading : Optimize via Design of Experiments (DoE).
  • Intermediate isolation : Quench reactions at timed intervals and analyze via HPLC or TLC . Mechanistic insights (e.g., SNAr vs. radical pathways) are inferred from kinetic isotope effects or trapping experiments .

Q. How to address low yields in multi-step syntheses of indeno-pyridazine-4-carbonitrile derivatives?

Low yields often stem from side reactions (e.g., hydrolysis of nitriles). Mitigation strategies:

  • Protecting groups : Temporarily mask reactive sites (e.g., acetylation of NH groups) .
  • High-dilution conditions : Reduce intermolecular side reactions in cyclization steps .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Properties

IUPAC Name

pyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOXHGUPISQLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578225
Record name Pyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68776-62-5
Record name 4-Pyridazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68776-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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